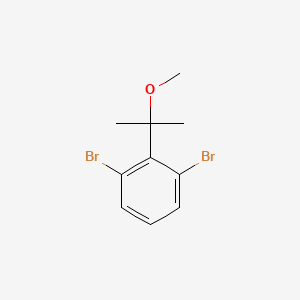![molecular formula C10H13ClN2 B14176644 Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- CAS No. 919079-42-8](/img/structure/B14176644.png)
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a pyrrolidinyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- typically involves the chlorination of pyridine derivatives followed by the introduction of the pyrrolidinyl group. One common method is the reaction of pyridine with chlorine in the presence of a catalyst to form 4-chloropyridine. This intermediate can then be reacted with a pyrrolidinyl derivative under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in cross-coupling reactions to form C-C and C-N bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium for coupling reactions
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidinyl group enhances its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chloropyridine derivatives such as:
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Uniqueness
Pyridine, 4-chloro-3-[(2S)-1-methyl-2-pyrrolidinyl]- is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other chloropyridine derivatives .
Propriétés
Numéro CAS |
919079-42-8 |
|---|---|
Formule moléculaire |
C10H13ClN2 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
4-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-10(13)8-7-12-5-4-9(8)11/h4-5,7,10H,2-3,6H2,1H3/t10-/m0/s1 |
Clé InChI |
SYOVMUHPOYRFAL-JTQLQIEISA-N |
SMILES isomérique |
CN1CCC[C@H]1C2=C(C=CN=C2)Cl |
SMILES canonique |
CN1CCCC1C2=C(C=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)
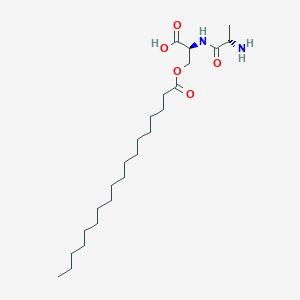

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
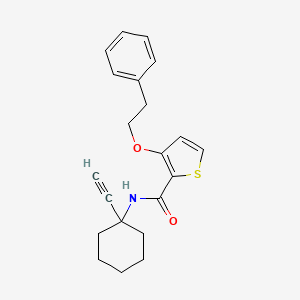
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
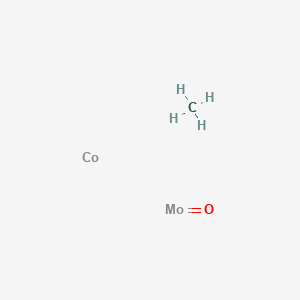
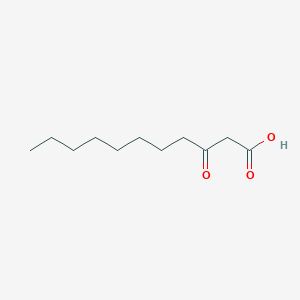
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B14176612.png)
silane](/img/structure/B14176625.png)
